molecular formula C12H14O2 B12651545 3-Phenylpropyl acrylate CAS No. 85909-41-7

3-Phenylpropyl acrylate

Cat. No.: B12651545
CAS No.: 85909-41-7
M. Wt: 190.24 g/mol
InChI Key: PKBZUGSITIBLFK-UHFFFAOYSA-N
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Description

3-Phenylpropyl acrylate is an organic compound with the molecular formula C12H14O2. It is an ester formed from acrylic acid and 3-phenylpropanol. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl acrylate can be synthesized through the esterification of acrylic acid with 3-phenylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylpropyl acrylate has diverse applications in scientific research:

    Polymer Chemistry: Used as a monomer to synthesize polymers with specific properties.

    Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

    Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings.

    Industrial Applications: Used in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of 3-Phenylpropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance .

Comparison with Similar Compounds

Uniqueness: 3-Phenylpropyl acrylate is unique due to the presence of the phenylpropyl group, which imparts specific properties to the resulting polymers. These properties include enhanced thermal stability and mechanical strength compared to polymers derived from simpler acrylates .

Properties

CAS No.

85909-41-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-phenylpropyl prop-2-enoate

InChI

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2

InChI Key

PKBZUGSITIBLFK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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